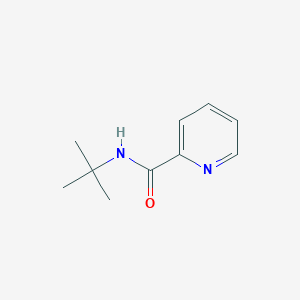![molecular formula C11H20N4O2 B8616273 tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate is a compound of interest in organic chemistry due to its unique structure and potential applications
準備方法
The synthesis of tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
化学反応の分析
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound’s unique structure and reactivity make it valuable in industrial applications, including the production of advanced materials and chemicals.
作用機序
The mechanism of action of tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine These compounds share similar structural motifs but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
特性
分子式 |
C11H20N4O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14(4)7-8-15-6-5-9(12)13-15/h5-6H,7-8H2,1-4H3,(H2,12,13) |
InChIキー |
USZDXRDBAVEALA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=CC(=N1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-1-yl)ethan-1-one](/img/structure/B8616190.png)

![2-[Hydroxy(4-methoxyphenyl)methylidene]-5-(propan-2-yl)thiophen-3(2H)-one](/img/structure/B8616202.png)





![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrobromide](/img/structure/B8616258.png)





